molecular formula C7H4F3NO2S B1587131 4-(Trifluoromethylthio)nitrobenzene CAS No. 403-66-7

4-(Trifluoromethylthio)nitrobenzene

Cat. No. B1587131
CAS RN: 403-66-7
M. Wt: 223.17 g/mol
InChI Key: ILLBHPYCTYQBQI-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)nitrobenzene is a chemical compound with the molecular formula C7H4F3NO2S . It contains 18 bonds in total, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 sulfide .


Synthesis Analysis

The synthesis of 4-(Trifluoromethylthio)nitrobenzene can be achieved from 4-nitrobromobenzene. The first step involves obtaining 4-nitrothioanisole by the methylthiotriazine of 4-nitrobromobenzene with sodium salt of methyl mercaptan in the presence of a phase-transfer catalyst. This yields a 91.4% yield. Then, 4-(trifuroromethylthio)nitrobenzene is produced through chlorination (83.7% yield) and fluorination (86.3% yield). Finally, the hydrogenation in the presence of Pd/C can afford 4-(trifluoromethylthio)aniline with a 98% yield .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethylthio)nitrobenzene consists of 18 atoms in total, including 4 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, 1 Sulfur atom, and 3 Fluorine atoms .


Chemical Reactions Analysis

4-(Trifluoromethylthio)phenol, a compound similar to 4-(Trifluoromethylthio)nitrobenzene, undergoes reaction with NBS (N -Bromosuccinimide), NIS (N -Iodosuccinimide), HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide to afford bromo-, iodo-, nitro-, and benzyl substituted products .


Physical And Chemical Properties Analysis

The boiling point of 4-(Trifluoromethylthio)nitrobenzene is 115 °C at a pressure of 20 Torr. Its density is predicted to be 1.50±0.1 g/cm3 .

Scientific Research Applications

Fluorescent Sensing

4-(Trifluoromethylthio)nitrobenzene: is utilized in the development of fluorescent sensors. These sensors are particularly sensitive to nitrobenzene, which is a compound of significant interest due to its widespread industrial use and associated health risks . The compound’s ability to enhance the sensitivity of these sensors makes it valuable for environmental monitoring and safety applications.

Synthesis of Bioactive Compounds

The trifluoromethylthio group found in 4-(Trifluoromethylthio)nitrobenzene is increasingly used as a substituent in bioactive molecules. Its incorporation into small molecules is prevalent in life science research, where it contributes to the medicinal properties of pharmaceuticals . This compound serves as a key intermediate in synthesizing various bioactive compounds with potential therapeutic applications.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 4-(Trifluoromethylthio)nitrobenzene plays a crucial role in the production of more complex chemical entities. Its unique structural properties allow for the creation of diverse chemical compounds used in further research and development within the chemical industry.

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethoxy)nitrobenzene, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-nitro-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLBHPYCTYQBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400874
Record name 4-(Trifluoromethylthio)nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

403-66-7
Record name 4-(Trifluoromethylthio)nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is innovative about the presented synthesis method for 4-(trifluoromethylthio)nitrobenzene?

A1: The research article [] details a novel one-step synthesis of 4-(trifluoromethylthio)nitrobenzene. This method utilizes paranitroanisole and trifluoromethanthiol as starting materials, reacting at a temperature between 60-150 °C. This approach is considered advantageous as it avoids the use of highly toxic and corrosive anhydrous hydrogen fluoride, which is often employed in traditional methods. The milder reaction conditions and simplified process offer a potentially safer and more practical approach for industrial production.

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